REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][O:5][C:6]=1[C:7]([OH:9])=O.CN(C)C=O.Cl.[CH3:16][NH:17][O:18][CH3:19].C(N(CC)CC)C>S(Cl)(Cl)=O.O1CCCC1>[CH3:19][O:18][N:17]([CH3:16])[C:7]([C:6]1[O:5][CH:4]=[N:3][C:2]=1[CH3:1])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC=1N=COC1C(=O)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
N,O-dimethyl-hydroxylamine hydrochloride
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
9.55 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo dichloromethane and 1N HCl
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material on silica gel
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=C(N=CO1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |